molecular formula C18H24N2O B2943323 N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide CAS No. 852137-04-3

N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2943323
CAS No.: 852137-04-3
M. Wt: 284.403
InChI Key: TTZMQWHBDZBBJZ-UHFFFAOYSA-N
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Description

N-((1,2-Dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide backbone linked to a 1,2-dimethylindole moiety via a methylene bridge. The 1,2-dimethyl substitution on the indole ring replaces the N–H group of the parent indole with a methyl group, reducing hydrogen-bonding capacity while enhancing lipophilicity. This structural modification may influence its physicochemical properties and biological interactions compared to other cyclohexanecarboxamide derivatives.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-10-16-11-14(8-9-17(16)20(13)2)12-19-18(21)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZMQWHBDZBBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the indole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and the corresponding amine.

Conditions Products Mechanistic Insights
6N HCl, reflux (4–48 h) Cyclohexanecarboxylic acid + 5-(aminomethyl)-1,2-dimethyl-1H-indoleAcid-catalyzed nucleophilic attack on the carbonyl carbon, followed by C–N bond cleavage.
NaOH, aqueous ethanolCyclohexanecarboxylate salt + 5-(aminomethyl)-1,2-dimethyl-1H-indoleBase-mediated deprotonation of water, generating hydroxide ions for nucleophilic acyl substitution.

Key Findings :

  • Hydrolysis rates depend on steric hindrance near the carboxamide group.

  • The indole’s methyl substituents at positions 1 and 2 reduce side reactions during hydrolysis .

Alkylation at the Indole C(3) Position

The indole ring undergoes alkylation under photoredox conditions.

Reagents/Conditions Products Yield Catalyst
Bromomalonates, Ir(III)* catalyst, blue LED C(3)-alkylated indole derivatives50–85%[Ir(dmppy)₂(dtbbpy)]PF₆
Bromoacetonitrile, NaHCO₃, DCE 3-Cyanomethyl-substituted indole65%[Ir(dmppy)₂(dtbbpy)]PF₆

Mechanism :

  • Photoexcited Ir(III)* generates radicals (e.g., cyanomethyl), which attack the indole’s C(3) position .

  • Steric effects from the 1,2-dimethyl groups direct alkylation to C(3) rather than C(2) .

Acylation Reactions

The primary amine (post-hydrolysis) participates in acylation.

Reagents Products Conditions
Acyl chlorides (RCOCl)N-Acylated 5-(aminomethyl)-1,2-dimethylindoleDCM, AlCl₃, 0–25°C
Aldehydes, Pd(OAc)₂, TBHPC(2)-Acyl indole derivativesVisible light, RT

Notable Observations :

  • Palladium-catalyzed C–H activation enables direct acylation at indole C(2) .

  • Electron-donating methyl groups enhance regioselectivity .

Oxidation of the Indole Ring

The indole moiety is susceptible to oxidation, particularly at the pyrrole ring.

Oxidizing Agent Products Conditions
O₂, Cu(I) catalystIndole-2,3-dione (isatin derivative)DMF, 80°C
H₂O₂, FeCl₃5-Hydroxyindole derivativesCH₃CN, RT

Challenges :

  • Over-oxidation can occur, leading to ring-opening products .

Photochemical Reactions

Visible light-mediated reactions enable functionalization without harsh reagents.

Reaction Type Conditions Outcome
Cyanomethylation Bromoacetonitrile, Ir(III)*, blue LED, DCEC(3)-cyanomethyl indole (65% yield)
Carboxylation CO₂, Ir(III)*, visible lightC(3)-carboxylic acid derivative (72%)

Advantages :

  • High functional group tolerance and mild conditions .

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. This can result in effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Features

  • Cyclohexanecarboxamide Core :
    The cyclohexane ring in the target compound likely adopts a chair conformation, as observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) . This conformation minimizes steric strain and is common in cyclohexane derivatives.

  • Substituent Effects: The 1,2-dimethylindole group distinguishes the target compound from analogs like N-(4-fluorophenyl)cyclohexanecarboxamide (, Entry 18) and thiourea-linked derivatives (e.g., H₂L₁–H₂L₉) . In contrast, thiourea derivatives (e.g., H₂L₉) feature N–H and C=S groups, enabling intramolecular hydrogen bonds (e.g., N–H···O=C) and metal-chelation properties .

Data Tables

Table 2: Functional Group Impact

Compound Key Functional Groups Hydrogen-Bonding Capacity Lipophilicity (Predicted)
Target Compound Amide, methylated indole Low (no N–H) High
H₂L₉ Amide, thiourea (N–H, C=S) High (intramolecular N–H···O) Moderate
N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide () Amide, phenolic –OH Moderate (–OH) Moderate

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C_{16}H_{22}N_{2}O
  • Molecular Weight: 258.36 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cannabinoid Receptors : Research indicates that indole derivatives can act as allosteric modulators of the cannabinoid receptor type 1 (CB1). The structural modifications in compounds similar to this compound have been shown to significantly influence their binding affinity and cooperativity at CB1 receptors .
  • Antimicrobial Activity : Indole-based compounds have demonstrated antimicrobial properties against various pathogens. For instance, certain derivatives exhibit potent activity against drug-resistant strains of bacteria, suggesting that modifications in the indole structure can enhance their efficacy .
  • Anticancer Potential : Some studies have focused on the anticancer properties of indole derivatives. The ability to induce apoptosis in cancer cells has been noted, with specific emphasis on their mechanisms involving disruption of cell cycle progression and induction of oxidative stress .

Case Study 1: Anticancer Activity

A study evaluated a series of indole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (µM)Cell Line
Compound A10A549 (lung cancer)
Compound B15MCF7 (breast cancer)
N-(indole derivative)8HeLa (cervical cancer)

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of several indole derivatives were assessed against both Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the indole structure could lead to enhanced antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)Bacteria Strain
Compound C0.5 µg/mLMRSA
Compound D1 µg/mLE. coli
N-(indole derivative)0.75 µg/mLPseudomonas aeruginosa

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., dimethyl groups on indole at δ 2.3–2.5 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C19_{19}H23_{23}N3_3O) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexane ring and indole alignment .

How can biological activity assays be designed to evaluate this compound’s potential as a Bcl-2/Mcl-1 inhibitor?

Advanced Research Question

  • In Vitro Assays : Fluorescence polarization assays using FITC-labeled BIM peptides to measure binding affinity to Bcl-2/Mcl-1 proteins. IC50_{50} values <100 nM indicate promising activity .
  • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to assess pro-apoptotic effects .
  • Structural Optimization : Modify the cyclohexane carboxamide or indole methyl groups to enhance binding pocket interactions .

How should researchers resolve contradictions in 1^11H NMR data for this compound?

Advanced Research Question
Conflicting peak assignments (e.g., overlapping indole and cyclohexane signals) can be addressed by:

  • Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in the cyclohexane ring .
  • 2D Techniques : HSQC and COSY correlate proton-proton couplings and resolve ambiguities in crowded regions .
  • Deuteration Studies : Replace labile protons (e.g., NH) with deuterium to simplify spectra .

What strategies improve reaction yields in large-scale synthesis?

Advanced Research Question

  • Catalyst Optimization : Use Lewis acids (e.g., AlMe3_3) to accelerate transamidation kinetics .
  • Workup Protocols : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials, while silica gel chromatography isolates the product in >95% purity .
  • Process Monitoring : In-line FTIR tracks carbonyl chloride intermediate formation to prevent degradation .

How can computational modeling predict the compound’s binding mode to protein targets?

Advanced Research Question

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the indole moiety and hydrophobic pockets of Bcl-2/Mcl-1 .
  • MD Simulations : GROMACS assesses stability of the ligand-protein complex over 100-ns trajectories .
  • QSAR : Correlate substituent electronegativity (e.g., methyl groups) with binding free energy (ΔG) .

What solvent systems mitigate solubility issues during biological testing?

Basic Research Question

  • Stock Solutions : Use DMSO (10 mM) for initial dissolution, followed by dilution in PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity .
  • Cosolvents : Ethanol (5% v/v) improves aqueous solubility without denaturing proteins in vitro .

How does pH affect the compound’s stability in long-term storage?

Basic Research Question

  • Accelerated Stability Studies : Store at 25°C/60% RH for 6 months. HPLC analysis shows degradation <5% at pH 4–7 but >15% at pH >8 due to amide hydrolysis .
  • Recommendations : Lyophilize and store under nitrogen at -20°C in amber vials to prevent photodegradation .

What structural modifications enhance the compound’s selectivity for Mcl-1 over Bcl-2?

Advanced Research Question

  • Hydrophobic Substituents : Introduce a 4-fluorophenoxy group on the cyclohexane ring to fill Mcl-1’s P2 pocket, improving selectivity by 10-fold .
  • Rigidification : Replace the cyclohexane with a bicyclo[3.1.0]hexane scaffold to reduce conformational entropy, favoring Mcl-1 binding .

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